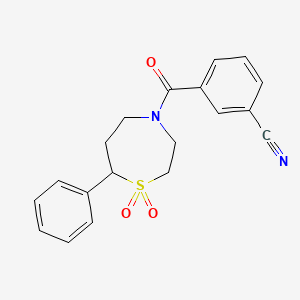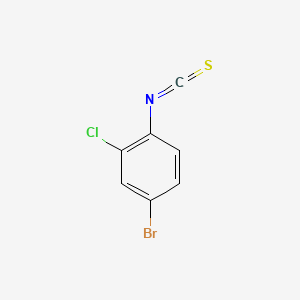![molecular formula C19H19N3O3S B2507850 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide CAS No. 895805-52-4](/img/structure/B2507850.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is a common theme across the studies. In one study, a series of sulfonamides derived from 4-methoxyphenethylamine was synthesized by reacting with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to produce a new series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Another study focused on the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which were found to be high-affinity inhibitors of kynurenine 3-hydroxylase . Additionally, novel 1,3,5-triazinyl aminobenzenesulfonamides incorporating different structural motifs were synthesized as potential human carbonic anhydrase inhibitors . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives was also explored, yielding various bromo-substituted products . Lastly, new benzensulfonamides bearing the 1,3,4-oxadiazole moiety were prepared by reacting carboxylic acid hydrazides with CS2 and KOH .
Molecular Structure Analysis
The structural characterization of the synthesized sulfonamide derivatives was carried out using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . The molecular modeling and docking studies were performed to understand the binding affinities and interactions with target enzymes, such as acetylcholinesterase and various human carbonic anhydrase isoenzymes . These studies provide insights into the molecular structure and potential binding mechanisms of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide derivatives are diverse and include the use of different reagents and catalysts. For instance, the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride and subsequent reactions with alkyl/aralkyl halides were key steps in producing a series of sulfonamides . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives demonstrated the formation of bromo-substituted products and side-chain eliminated compounds . These reactions highlight the chemical versatility and reactivity of sulfonamide groups in various molecular contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamides were inferred from their structural data and biological activity. Compounds with high-affinity inhibition of kynurenine 3-hydroxylase and acetylcholinesterase were identified, indicating their potential as therapeutic agents . The inhibitory effects on human carbonic anhydrases and antifungal activities of some compounds were also evaluated, demonstrating their biological relevance . The kinetic mechanism of enzyme inhibition was analyzed using Lineweaver-Burk plots, and inhibition constants were calculated from Dixon plots, providing quantitative measures of the compounds' inhibitory strengths .
Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
Research indicates that compounds structurally related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide have been synthesized with potential antibacterial properties and inhibitory activity against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory and other associated diseases (Abbasi et al., 2017).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide, have been studied for their ability to bind to DNA and cleave it, showing potential genotoxicity and anticancer activity in various cellular models (González-Álvarez et al., 2013).
Selective 5-HT6 Antagonists
Certain substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides, related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide, have been identified as high affinity and selective 5-HT6 antagonists, which are significant for their pharmacokinetic profiles in rat models and potential pre-clinical evaluation (Bromidge et al., 2001).
Synthesis of Bifunctional Ligands
Bifunctional oligo-α-aminopyridine ligands, including variations of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide, have been synthesized, displaying potential for the development of complex metal structures with diverse geometrical properties, which can have applications in various fields of inorganic and coordination chemistry (Hasan et al., 2003).
Novel Synthesis Methods and Structural Features
Studies have also been conducted on novel synthesis methods and structural features of compounds related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide, contributing to advancements in synthetic chemistry and material sciences (Nikonov et al., 2019).
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-19-12-11-18(20-21-19)15-5-4-6-16(13-15)22-26(23,24)17-9-7-14(2)8-10-17/h4-13,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRDLIJPIHORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)


![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)
![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)
![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)
![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)
